4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide

Description

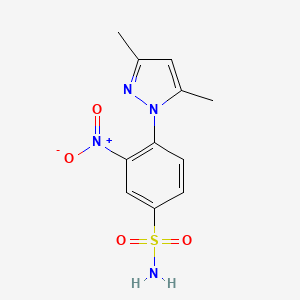

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a pyrazole moiety substituted at the 1-position with a nitrobenzenesulfonamide group. The compound’s structure integrates a 3-nitrobenzenesulfonamide core linked to a 3,5-dimethylpyrazole ring. This combination confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The nitro group at the 3-position of the benzene ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-7-5-8(2)14(13-7)10-4-3-9(20(12,18)19)6-11(10)15(16)17/h3-6H,1-2H3,(H2,12,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDDDOAXRPZXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328132 | |

| Record name | 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833948 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

882218-89-5 | |

| Record name | 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 3,5-dimethylpyrazole with 3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions may include stirring the mixture at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: 4-(3,5-Dimethylpyrazol-1-yl)-3-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide is C11H12N4O4S, with a molecular weight of 296.3 g/mol. The compound features a sulfonamide group attached to a nitro-substituted benzene ring and a pyrazole moiety, which contributes to its biological activity and solubility properties.

Biological Applications

1. Antioxidant and Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that this compound can interact effectively with biological targets, suggesting potential therapeutic uses in treating inflammatory diseases .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, the compound has been evaluated for its inhibitory effects on cancer cell lines, demonstrating promising results in reducing cell proliferation. The mechanism involves the induction of apoptosis through mitochondrial pathways .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it shows potential as an inhibitor of carbonic anhydrase, which is relevant in treating conditions like glaucoma and certain types of cancer .

Material Science Applications

1. Nonlinear Optical Properties

This compound exhibits nonlinear optical properties that make it suitable for applications in photonics and optoelectronics. The compound's molecular structure allows for significant polarizability, making it a candidate for use in devices such as optical switches and modulators .

2. Synthesis of Novel Materials

The compound serves as a precursor in the synthesis of novel materials with tailored properties for specific applications. Its functional groups can be modified to create derivatives with enhanced solubility or reactivity, broadening its applicability in material science .

Table 2: Nonlinear Optical Properties

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various pyrazole derivatives including this compound demonstrated its effectiveness against breast cancer cell lines. The compound was shown to significantly reduce cell viability at low micromolar concentrations through apoptosis induction mechanisms involving caspase activation .

Case Study 2: Enzyme Inhibition

Research on the enzyme inhibition properties of this compound revealed that it acts as a potent inhibitor of carbonic anhydrase II (CA II). This inhibition was characterized by kinetic studies that indicated competitive inhibition with a Ki value indicating high affinity for the enzyme .

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonamide group can enhance the compound’s binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-4-nitrobenzenesulfonamide (2B)

- Structural Differences : The nitro group is positioned at the 4-carbon of the benzene ring instead of the 3-carbon, creating a positional isomer.

- Synthesis : Yield of 57% via condensation of 4-(3,5-dimethylpyrazol-1-yl)aniline with 4-nitrobenzenesulfonyl chloride .

- Physical Properties: Melting point (219°C) is notably high, likely due to strong hydrogen bonding from the sulfonamide and nitro groups.

4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27)

- Structural Differences : Replaces the benzene ring with pyridine and introduces a 4-butyl group on the pyrazole. A carbamoyl linker connects the sulfonamide to a 4-chlorophenyl group.

- Synthesis : Higher yield (76%) achieved using 4-chlorophenyl isocyanate and a pyridinesulfonamide precursor .

- Key Features : The pyridine heterocycle and carbamoyl group may enhance hydrogen-bonding capacity and solubility. IR and NMR data confirm the presence of SO₂ and carbonyl groups .

N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l)

- Structural Differences : Incorporates a piperazine ring and bis(4-fluorophenyl)methyl group, diverging significantly from the pyrazole-based scaffold.

- Synthesis : Yield of 58% via reaction of 3-nitrobenzenesulfonyl chloride with a piperazine derivative .

- Potential Applications: Piperazine moieties are known to improve pharmacokinetic properties, suggesting enhanced bioavailability compared to pyrazole analogues .

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide

- Structural Differences : Lacks the nitro group, reducing electron-withdrawing effects.

- Implications: The absence of the nitro group may increase electron density on the benzene ring, altering reactivity and stability.

Comparative Data Table

Key Findings and Implications

Positional Isomerism : The nitro group’s position (3- vs. 4-) affects electronic properties and intermolecular interactions. The 3-nitro isomer may exhibit distinct reactivity in substitution reactions compared to 2B .

Functional Group Impact : Carbamoyl and piperazine substituents introduce hydrogen-bonding and bioavailability enhancements, respectively, which are absent in the target compound .

Applications in Coordination Chemistry : Pyrazole-sulfonamide hybrids show promise in forming metal complexes, suggesting utility in catalysis or biomimetic systems .

Biological Activity

4-(3,5-Dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 296.3 g/mol. The structure features a pyrazole ring and a sulfonamide group, which are significant for its biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted that certain pyrazole compounds effectively inhibit cancer cell proliferation by targeting key signaling pathways such as BRAF(V600E) and EGFR .

Table 1: Summary of Antitumor Activities of Pyrazole Derivatives

| Compound Name | Targeted Pathway | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | BRAF(V600E), EGFR | TBD | |

| Other Pyrazole Derivatives | Various | TBD |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been attributed to its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vivo studies have shown that analogues of benzenesulfonamide can significantly reduce inflammation markers in models of diseases such as Alzheimer's and myocardial infarction .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

- Antitumor Synergy with Doxorubicin : A study found that combining certain pyrazole derivatives with doxorubicin enhanced cytotoxic effects in breast cancer cell lines MCF-7 and MDA-MB-231. The combination therapy showed a significant synergistic effect, particularly in the more aggressive MDA-MB-231 cells .

- Inflammation Models : In a mouse model study investigating the effects of NLRP3 inhibitors, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines and improved survival rates in treated groups compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.

- Modulation of Signaling Pathways : It interacts with signaling pathways critical for cell proliferation and survival.

- Antibacterial Mechanisms : Disruption of bacterial metabolism and cellular integrity.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 4-(3,5-dimethylpyrazol-1-yl)-3-nitrobenzenesulfonamide?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a nitrobenzenesulfonamide derivative can be prepared by reacting 3-nitrobenzenesulfonyl chloride with a pyrazole-containing amine under basic conditions (e.g., triethylamine in anhydrous THF) . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Reactions are often conducted at room temperature to avoid decomposition.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity.

Yield optimization (57% in one protocol) requires stoichiometric control and inert atmosphere .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Key signals include pyrazole protons (δ ~6.02 ppm as a singlet) and aromatic protons from the nitrobenzene moiety (δ ~8.19 ppm as a doublet). Methyl groups on the pyrazole appear as singlets at δ ~2.12–2.21 ppm .

- ¹³C NMR : Pyrazole carbons resonate at δ ~107–149 ppm, while sulfonamide and nitro group carbons appear at δ ~132–147 ppm .

- IR : Stretching vibrations for the nitro group (1532 cm⁻¹ and 1348 cm⁻¹) and sulfonamide N–H (3392 cm⁻¹) confirm functional groups .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?

Methodological Answer:

- SHELXL : Used for refining crystal structures against high-resolution X-ray data. It handles twinning and anisotropic displacement parameters, critical for nitro group orientation and pyrazole ring planarity .

- ORTEP-III : Visualizes thermal ellipsoids to assess positional disorder, particularly in the nitrobenzenesulfonamide moiety .

- Data Collection : High-resolution synchrotron data (≤1.0 Å) reduces errors in bond-length and angle calculations for the sulfonamide group .

Advanced: How can researchers analyze contradictory data in biological activity studies of this compound compared to analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing the nitro group with an amine (via Pd/C hydrogenation) alters bioactivity . Analogues with trifluoromethyl groups (e.g., ) show enhanced enzyme inhibition due to increased hydrophobicity .

- Dose-Response Curves : Quantify IC₅₀ discrepancies using nonlinear regression models. Contradictions may arise from assay conditions (e.g., pH, solvent DMSO%) .

- Molecular Docking : Use software like AutoDock to compare binding modes of nitro vs. amine derivatives in target proteins .

Advanced: What strategies mitigate challenges in functional group transformations (e.g., nitro reduction) for derivatization?

Methodological Answer:

- Catalytic Hydrogenation : Use 10% Pd/C under H₂ (50 psi) in ethanol to reduce the nitro group to an amine. Monitor completion via TLC (Rf shift) .

- Chemoselectivity : Protect the sulfonamide group with Boc anhydride to prevent side reactions during reduction .

- Work-Up : Filter catalyst promptly to avoid over-reduction. Characterize intermediates via LC-MS to confirm purity .

Basic: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hrs). Monitor via HPLC: Nitro groups are stable in acidic conditions but hydrolyze in strong base .

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, suggesting storage at ≤4°C in amber vials .

- Light Sensitivity : UV-Vis spectroscopy (λmax ~270 nm) indicates nitro group photolability, necessitating dark storage .

Advanced: How can researchers leverage fragment-based crystallographic screening to study this compound’s interactions?

Methodological Answer:

- Fragment Screening : Soak crystals of target proteins (e.g., FAD-dependent oxidoreductases) with the compound at 10 mM. Identify binding via electron density maps in SHELXE .

- Data Collection : Use high-throughput pipelines (e.g., XDS, DIALS) to process diffraction data. Resolve partial occupancies with PHENIX refinement .

- Validation : Cross-check with ITC (isothermal titration calorimetry) to quantify binding affinities (Kd) .

Basic: What computational methods predict the compound’s solubility and logP for pharmacokinetic studies?

Methodological Answer:

- logP Calculation : Use ChemAxon or ACD/Labs with atom-based contributions. Predicted logP ~2.1 (moderate lipophilicity) aligns with nitro group polarity .

- Solubility : Molecular dynamics simulations (e.g., GROMACS) in explicit water estimate solubility ~0.1 mg/mL, validated by shake-flask experiments .

- ADMET Profiles : SwissADME predicts moderate CYP3A4 inhibition, requiring in vitro microsomal assays for confirmation .

Advanced: How do steric and electronic effects of the 3,5-dimethylpyrazole moiety influence reactivity?

Methodological Answer:

- Steric Effects : The methyl groups hinder nucleophilic attack at the pyrazole N-2 position, directing reactivity to the sulfonamide group .

- Electronic Effects : Electron-donating methyl groups increase pyrazole ring electron density, enhancing π-π stacking with aromatic residues in enzyme active sites .

- Comparative Studies : Replace dimethylpyrazole with unsubstituted pyrazole (synthesized via Buchwald-Hartwig coupling) to isolate electronic contributions .

Advanced: How can researchers address discrepancies in NMR data between synthetic batches?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., de-nitro derivatives or sulfonic acid impurities) .

- Dynamic NMR : Variable-temperature ¹H NMR resolves rotational barriers in the sulfonamide group, which may cause signal splitting .

- Crystallographic Cross-Validation : Compare unit cell parameters (e.g., a, b, c angles) with single-crystal data to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.